molecular formula C23H18N2O2 B5233869 (Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide

(Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B5233869
M. Wt: 354.4 g/mol
InChI Key: UIOKAQLDEFQDCD-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide typically involves the condensation of 2-aminophenol with 2-methylbenzoyl chloride to form the benzoxazole ring. This intermediate is then reacted with cinnamoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. It can be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows it to impart specific properties to the final products.

Mechanism of Action

The mechanism of action of (Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-methylphenyl)-4-quinazolinone
  • 3-(2-Methoxyphenyl)-2-methyl-4-quinazolinone
  • 1-(3-Bromo-5-fluoro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole

Uniqueness

(Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide is unique due to its specific benzoxazole structure fused with a phenylprop-2-enamide moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

(Z)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-7-5-6-10-19(16)23-25-20-15-18(12-13-21(20)27-23)24-22(26)14-11-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOKAQLDEFQDCD-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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